2-[(1E)-2-[(2-fluorophenyl)amino]prop-1-en-1-yl]-4-(4-heptylphenyl)-5-oxo-5H-indeno[1,2-b]pyridine-3-carbonitrile
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Overview
Description
2-[(1E)-2-[(2-fluorophenyl)amino]prop-1-en-1-yl]-4-(4-heptylphenyl)-5-oxo-5H-indeno[1,2-b]pyridine-3-carbonitrile is a complex organic compound characterized by its unique structure, which includes a fluoroanilino group, a heptylphenyl group, and an indeno[1,2-b]pyridine core
Preparation Methods
The synthesis of 2-[(1E)-2-[(2-fluorophenyl)amino]prop-1-en-1-yl]-4-(4-heptylphenyl)-5-oxo-5H-indeno[1,2-b]pyridine-3-carbonitrile involves multiple steps, typically starting with the preparation of the indeno[1,2-b]pyridine core. This core can be synthesized through a series of condensation reactions involving appropriate starting materials. The fluoroanilino and heptylphenyl groups are then introduced through substitution reactions under controlled conditions. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including the use of catalysts and specific solvents .
Chemical Reactions Analysis
2-[(1E)-2-[(2-fluorophenyl)amino]prop-1-en-1-yl]-4-(4-heptylphenyl)-5-oxo-5H-indeno[1,2-b]pyridine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common reagents and conditions for these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reaction pathway and conditions .
Scientific Research Applications
2-[(1E)-2-[(2-fluorophenyl)amino]prop-1-en-1-yl]-4-(4-heptylphenyl)-5-oxo-5H-indeno[1,2-b]pyridine-3-carbonitrile has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-[(1E)-2-[(2-fluorophenyl)amino]prop-1-en-1-yl]-4-(4-heptylphenyl)-5-oxo-5H-indeno[1,2-b]pyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
2-[(1E)-2-[(2-fluorophenyl)amino]prop-1-en-1-yl]-4-(4-heptylphenyl)-5-oxo-5H-indeno[1,2-b]pyridine-3-carbonitrile can be compared with other similar compounds, such as:
- 2-[(E)-2-(2-chloroanilino)prop-1-enyl]-4-(4-heptylphenyl)-5-oxoindeno[1,2-b]pyridine-3-carbonitrile
- 2-[(E)-2-(2-bromoanilino)prop-1-enyl]-4-(4-heptylphenyl)-5-oxoindeno[1,2-b]pyridine-3-carbonitrile
These compounds share a similar core structure but differ in the substituents attached to the indeno[1,2-b]pyridine core.
Properties
IUPAC Name |
2-[(E)-2-(2-fluoroanilino)prop-1-enyl]-4-(4-heptylphenyl)-5-oxoindeno[1,2-b]pyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H32FN3O/c1-3-4-5-6-7-12-24-17-19-25(20-18-24)32-28(22-37)31(21-23(2)38-30-16-11-10-15-29(30)36)39-34-26-13-8-9-14-27(26)35(40)33(32)34/h8-11,13-21,38H,3-7,12H2,1-2H3/b23-21+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUFGEJYTFSVQPK-XTQSDGFTSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC1=CC=C(C=C1)C2=C3C(=NC(=C2C#N)C=C(C)NC4=CC=CC=C4F)C5=CC=CC=C5C3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC1=CC=C(C=C1)C2=C3C(=NC(=C2C#N)/C=C(\C)/NC4=CC=CC=C4F)C5=CC=CC=C5C3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H32FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
529.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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